Enzymatic Halogenation Substrate Specificity: 3-Bromo-5-methyl-1H-indole as a Halogenase Product
The flavin-dependent halogenase BrvH from Pseudomonas fluorescens efficiently converts 5-methylindole into 5-methyl-3-bromoindole (3-Bromo-5-methyl-1H-indole) with 97% relative activity compared to its native substrate, indole [1]. In contrast, a closely related analog, 5-bromoindole, is a significantly poorer substrate for this enzyme, exhibiting only 52% relative activity [1]. This demonstrates that the 5-methyl-3-bromo substitution pattern is highly favored for this specific enzymatic transformation.
| Evidence Dimension | Relative enzymatic activity (indole 3-halogenase BrvH) |
|---|---|
| Target Compound Data | 97% activity compared to indole |
| Comparator Or Baseline | 5-bromoindole: 52% activity compared to indole |
| Quantified Difference | 1.87-fold higher relative activity for the target compound's precursor |
| Conditions | In vitro enzymatic assay using purified flavin-dependent halogenase BrvH from Pseudomonas fluorescens |
Why This Matters
This quantifies a distinct advantage for 3-Bromo-5-methyl-1H-indole's precursor in a biocatalytic pathway, highlighting a specific synthetic niche where alternative substitution patterns would be much less effective.
- [1] Neubauer, P. R., Pienkny, S., Wessjohann, L., Brandt, W., & Sewald, N. (2020). Predicting the Substrate Scope of the Flavin-Dependent Halogenase BrvH. ChemBioChem, 21(22), 3282–3288. View Source
